3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
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Overview
Description
3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the 4-Methoxyphenyl group: The methoxyphenyl group can be introduced through a substitution reaction involving a suitable precursor.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidation products may include carboxylic acids and ketones.
Reduction: Reduced forms may include alcohols and amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: This compound has a similar methoxyphenyl group but differs in the heterocyclic ring structure.
2-Propenoic acid, 3-(4-methoxyphenyl)-: This compound has a different functional group arrangement, leading to distinct chemical properties.
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Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-2-8(3-5-9)12-14-13-10(18-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNYHFVQYMEUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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